Desacetylcephalothin sodium

Catalog No.
S525686
CAS No.
5547-29-5
M.F
C14H13N2NaO5S2
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcephalothin sodium

CAS Number

5547-29-5

Product Name

Desacetylcephalothin sodium

IUPAC Name

sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C14H13N2NaO5S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1

InChI Key

UBZLUULXMJGRPG-HTMVYDOJSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Desacetylcephalothin sodium; Dacet; Deacetylcephalothin sodium salt;

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]

The exact mass of the compound Desacetylcephalothin sodium is 376.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desacetylcephalothin sodium (CAS 5547-29-5) is the primary, biologically active metabolite of the first-generation cephalosporin antibiotic, cephalothin. Formed via the enzymatic hydrolysis of the C-3 ester group, this highly water-soluble sodium salt is a critical analytical and synthetic reference material . In procurement, it is primarily sourced as a high-purity analytical standard for pharmacokinetic modeling, therapeutic drug monitoring, and as a strictly defined impurity reference in the manufacturing of related veterinary antibiotics, such as cefalonium . Its defined structural polarity and established baseline properties make it indispensable for validating chromatographic methods and quantifying metabolic degradation pathways in both clinical and veterinary pharmacology [1].

Generic substitution with the parent drug (cephalothin) or other first-generation cephalosporins fundamentally fails in both analytical and pharmacological workflows. Because desacetylcephalothin lacks the C-3 acetyl group, it exhibits significantly higher polarity, resulting in distinct chromatographic retention behavior essential for baseline resolution in HPLC/LC-MS [1]. Furthermore, its antimicrobial potency is substantially lower than that of the parent compound; using cephalothin as a proxy in biological assays or pharmacokinetic models leads to severe overestimations of in vivo bactericidal activity and inaccurate clearance calculations [2]. For quality control in veterinary antibiotic manufacturing, substituting this specific compound with crude degradation mixtures prevents the precise quantification of regulated impurities required for compliance.

Chromatographic Resolution for Pharmacokinetic Profiling

In reverse-phase high-pressure liquid chromatography (HPLC) using a C18 column, desacetylcephalothin sodium demonstrates a significantly shorter retention time compared to its parent drug due to increased polarity from the C-3 hydroxyl group. Under standard conditions utilizing a sodium acetate/methanol mobile phase, desacetylcephalothin elutes at approximately 4.44 minutes, whereas cephalothin elutes at 9.99 minutes [1]. This clear baseline separation is critical for the accurate, simultaneous quantification of the drug and its metabolite in serum and urine samples.

Evidence DimensionHPLC Retention Time (C18 column)
Target Compound Data~4.44 minutes
Comparator Or BaselineCephalothin (~9.99 minutes)
Quantified Difference5.55-minute earlier elution
ConditionsC18 reverse-phase HPLC, 254 nm UV detection, sodium acetate/methanol mobile phase

Procuring this exact standard guarantees baseline resolution in LC assays, preventing the co-elution errors that would invalidate therapeutic drug monitoring data.

Quantification of Residual Antimicrobial Potency

Desacetylcephalothin sodium retains partial, yet significantly attenuated, bactericidal efficacy compared to cephalothin. Microbiological assays demonstrate that the desacetyl metabolite possesses only 20% to 25% of the biological activity of the parent compound against standard test organisms[1], with some specific bacterial strains showing a reduction in activity to as low as 1/16th that of cephalothin[2].

Evidence DimensionRelative Antimicrobial Activity
Target Compound Data20-25% (down to 6.25%) relative bioactivity
Comparator Or BaselineCephalothin (100% baseline bioactivity)
Quantified Difference4- to 16-fold reduction in potency
ConditionsIn vitro microbiological assays (e.g., against Bacillus subtilis or Staphylococcus spp.)

Essential for calibrating microbiological assays to prevent the overestimation of total antibacterial coverage in pharmacokinetic tissue clearance models.

Ex Vivo Metabolic Pathway Validation

Desacetylcephalothin is the definitive marker for the enzymatic hydrolysis of cephalosporins in advanced gastrointestinal models. When cephalothin is incubated in freshly collected porcine intestinal juice, it is rapidly metabolized into desacetylcephalothin and thienyl-acetylglycine. In contrast, standard Simulated Intestinal Fluid with pancreatin (SIF/P) fails to generate these specific metabolites [1].

Evidence DimensionMetabolite Formation (Presystemic Degradation)
Target Compound DataQuantifiable formation of desacetylcephalothin
Comparator Or BaselineSIF/P model (Zero formation of desacetylcephalothin)
Quantified DifferenceAbsolute presence vs. absence of the specific metabolic pathway
ConditionsEx vivo porcine intestinal juice vs. standard SIF/P in vitro models

Procuring this standard is strictly required to validate advanced ex vivo absorption models that accurately mimic true mammalian enzymatic degradation.

Clinical and Veterinary Pharmacokinetic LC-MS Calibration

Desacetylcephalothin sodium is the required analytical reference standard for quantifying the metabolic clearance of first-generation cephalosporins in serum and urine. Its distinct chromatographic retention allows laboratories to accurately calculate the half-life and excretion rates of the parent drug versus the active metabolite, ensuring precise therapeutic drug monitoring [1].

Quality Control and Impurity Profiling in Cefalonium Manufacturing

In the industrial synthesis of veterinary antibiotics like cefalonium, desacetylcephalothin sodium serves as a critical, regulatory-recognized impurity standard. Procuring high-purity lots of this compound enables QA/QC departments to validate batch purity and ensure compliance with pharmacopeial degradation limits.

Validation of Advanced Ex Vivo Absorption Models

Because standard simulated intestinal fluids often fail to replicate true enzymatic hydrolysis, researchers use desacetylcephalothin sodium to calibrate and validate ex vivo tissue and intestinal juice models. It acts as the definitive marker for esterase-driven presystemic drug metabolism, outperforming generic simulated fluid baselines [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

376.01635815 Da

Monoisotopic Mass

376.01635815 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

5547-29-5

Dates

Last modified: 04-14-2024
1: Denton K, Atkinson MM, Borenstein SP, Carlson A, Carroll T, Cullity K, Demarsico C, Ellowitz D, Gialtouridis A, Gore R, Herleikson A, Ling AY, Martin R, McMahan K, Naksukpaiboon P, Seiz A, Yearwood K, O'Neill J, Wiatrowski H. Identification of a possible respiratory arsenate reductase in Denitrovibrio acetiphilus, a member of the phylum Deferribacteres. Arch Microbiol. 2013 Sep;195(9):661-70. doi: 10.1007/s00203-013-0915-5. Epub 2013 Aug 18. PubMed PMID: 23955655.

Explore Compound Types